physical and chemical properties of butyl stearate for research applications
physical and chemical properties of butyl stearate for research applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the physical and chemical properties of butyl stearate, alongside detailed experimental protocols relevant to its synthesis, purification, analysis, and application in research, with a particular focus on drug development.
Core Physical and Chemical Properties
Butyl stearate, the butyl ester of stearic acid, is a versatile fatty acid ester with a range of applications stemming from its characteristic properties. It is a colorless to pale yellow, oily liquid or waxy solid with a faint, fatty odor.[1] Its low viscosity and oily nature contribute to the formation of a non-greasy, hydrophobic film, making it a valuable component in various formulations.[2][3]
Table 1: Physical and Chemical Properties of Butyl Stearate
| Property | Value | References |
| IUPAC Name | Butyl octadecanoate | [4] |
| Synonyms | n-Butyl stearate, Stearic acid butyl ester | [4] |
| CAS Number | 123-95-5 | |
| Molecular Formula | C₂₂H₄₄O₂ | |
| Molecular Weight | 340.58 g/mol | |
| Appearance | Colorless to pale yellow oily liquid or waxy solid | |
| Odor | Faintly fatty odor | |
| Melting Point | 17-27 °C | |
| Boiling Point | 343 °C | |
| Density | ~0.86 g/cm³ at 20 °C | |
| Solubility | Insoluble in water; soluble in ethanol, ether, acetone, and chloroform. | |
| Flash Point | ~160 °C (closed cup) | |
| Saponification Value | 160 - 175 mg KOH/g | |
| Acid Value | ≤ 1.0 mg KOH/g |
Research Applications in Drug Development and Beyond
Butyl stearate's unique combination of properties makes it a valuable excipient in the pharmaceutical industry and a useful compound in various other research fields.
-
Topical Formulations: As an emollient, butyl stearate is used in medicinal creams and ointments to soften and soothe the skin. Its non-greasy and hydrophobic nature helps to form a protective barrier on the skin, retaining moisture.
-
Transdermal Drug Delivery: Butyl stearate can function as a plasticizer in transdermal patches. Plasticizers are added to polymer matrices to increase their flexibility, prevent cracking, and modulate drug release. Fatty acid esters like butyl stearate are commonly used for this purpose.
-
Controlled Release Formulations: Research has indicated that butyl stearate can be used to prolong the release of drugs from microspheres, suggesting its utility in developing controlled-release drug delivery systems.
-
Lubricant in Manufacturing: In the production of tablets and capsules, lubricants are essential to prevent the sticking of powders to manufacturing equipment. Butyl stearate can serve as a lubricant in such processes.
-
Other Industrial and Research Applications: It is also used as a lubricant in metalworking, a plasticizer for various polymers, and a solvent for dyes. In analytical chemistry, it can be used as an analytical standard.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of butyl stearate, as well as a protocol for its application in a topical formulation.
Synthesis of Butyl Stearate
Butyl stearate is typically synthesized through the Fischer esterification of stearic acid with n-butanol. Both chemical and enzymatic methods can be employed.
This protocol describes a common method for synthesizing butyl stearate using a strong acid catalyst.
Materials:
-
Stearic Acid
-
n-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add stearic acid and n-butanol (a molar excess of n-butanol, e.g., 2-3 equivalents, is recommended to drive the reaction to completion).
-
Add a suitable solvent like toluene to facilitate azeotropic removal of water.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.
-
Continue the reaction until no more water is collected in the trap, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent and excess n-butanol under reduced pressure using a rotary evaporator to yield crude butyl stearate.
This method offers a greener alternative to acid catalysis, proceeding under milder conditions.
Materials:
-
Stearic Acid
-
n-Butanol
-
Immobilized Lipase (e.g., Novozym 435)
-
Heptane (or other suitable organic solvent)
Equipment:
-
Shaking incubator or temperature-controlled stirred reactor
-
Vacuum filtration apparatus
Procedure:
-
In a temperature-controlled reactor, dissolve stearic acid in heptane.
-
Add n-butanol to the mixture (a 1:2 molar ratio of acid to alcohol is a good starting point).
-
Add the immobilized lipase (e.g., 1% by weight of the substrates).
-
Incubate the reaction at a controlled temperature (e.g., 60°C) with constant agitation (e.g., 250 rpm) for 24 hours.
-
Monitor the reaction progress by taking aliquots and analyzing the acid value via titration.
-
Once the reaction reaches equilibrium (high conversion), stop the agitation.
-
Separate the immobilized enzyme from the reaction mixture by vacuum filtration. The enzyme can be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude butyl stearate.
Purification of Butyl Stearate
The crude product from synthesis can be purified to remove unreacted starting materials and byproducts.
Materials:
-
Crude Butyl Stearate
-
0.05 M Sodium Hydroxide (NaOH) solution or 2% Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Ethanol or other suitable solvent for crystallization
Equipment:
-
Separatory funnel
-
Beakers
-
Vacuum filtration apparatus
-
Apparatus for fractional freezing or crystallization
Procedure:
-
Wash the crude butyl stearate with a 0.05 M NaOH solution or 2% NaHCO₃ solution in a separatory funnel to remove any residual acidic impurities.
-
Follow with several washes with deionized water until the aqueous layer is neutral.
-
For further purification, one of the following methods can be used:
-
Fractional Freezing: Cool the washed ester until it begins to solidify. The first crystals to form will be richer in butyl stearate. Separate the solid from the remaining liquid. This process can be repeated for higher purity.
-
Crystallization: Dissolve the crude ester in a minimal amount of a suitable hot solvent (e.g., ethanol). Allow the solution to cool slowly to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Purity Analysis by Gas Chromatography (GC-FID)
Gas chromatography with a flame ionization detector (GC-FID) is a standard method for assessing the purity of butyl stearate.
Materials:
-
Purified Butyl Stearate
-
High-purity solvent (e.g., hexane or isopropanol)
-
Internal standard (optional, e.g., a different fatty acid ester with a distinct retention time)
Equipment:
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Capillary GC column suitable for fatty acid ester analysis (e.g., a polar column like DB-FFAP or a mid-polar column like DB-5)
-
Autosampler or manual syringe
-
Data acquisition and processing software
Suggested GC-FID Parameters:
-
Column: DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1-2 mL/min)
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 10 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the butyl stearate sample (e.g., 1 mg/mL) in the chosen solvent. If using an internal standard, add it to the sample solution at a known concentration.
-
Instrument Setup: Set up the GC-FID with the parameters listed above.
-
Injection: Inject the prepared sample into the GC.
-
Data Analysis:
-
Identify the peak corresponding to butyl stearate based on its retention time (which can be confirmed by running a standard).
-
Purity is typically calculated as the area of the butyl stearate peak divided by the total area of all peaks in the chromatogram, expressed as a percentage.
-
Quantification can be performed more accurately using an internal or external standard calibration curve.
-
Application in a Topical Formulation: Emollient Cream
This protocol provides a basic framework for preparing an oil-in-water emollient cream using butyl stearate and evaluating its properties.
Materials:
-
Oil Phase:
-
Butyl Stearate (e.g., 5-15% w/w)
-
Cetyl Alcohol (thickener, e.g., 5% w/w)
-
Emulsifier (e.g., Sorbitan Monostearate, 3% w/w)
-
-
Aqueous Phase:
-
Purified Water (q.s. to 100%)
-
Glycerin (humectant, e.g., 5% w/w)
-
Emulsifier (e.g., Polysorbate 80, 2% w/w)
-
-
Preservative: (e.g., Phenoxyethanol, 0.5% w/w)
-
Active Pharmaceutical Ingredient (API): (optional, concentration depends on the drug)
Equipment:
-
Two beakers
-
Water bath or hot plate
-
Homogenizer or high-shear mixer
-
pH meter
-
Viscometer
Procedure:
-
Phase Preparation:
-
In one beaker, combine the oil phase ingredients (butyl stearate, cetyl alcohol, sorbitan monostearate) and heat to 70-75 °C with stirring until all components are melted and uniform.
-
In a separate beaker, combine the aqueous phase ingredients (water, glycerin, polysorbate 80) and heat to 70-75 °C with stirring.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while homogenizing at high speed.
-
Continue homogenization for 5-10 minutes to form a stable emulsion.
-
-
Cooling and Final Additions:
-
Cool the emulsion slowly with gentle stirring.
-
When the temperature is below 40 °C, add the preservative and the API (if applicable).
-
Continue stirring until the cream is uniform and has cooled to room temperature.
-
-
Evaluation:
-
Physical Appearance: Visually inspect the cream for color, homogeneity, and texture.
-
pH: Measure the pH of the cream.
-
Viscosity: Determine the viscosity using a viscometer.
-
Spreadability: Assess the spreadability of the cream.
-
Stability: Conduct stability studies at different temperatures to check for phase separation or changes in physical properties over time.
-
Safety and Handling
Butyl stearate is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It may cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) before handling. Personal protective equipment, including gloves and safety glasses, should be worn. Handle in a well-ventilated area.
Disclaimer: This guide is intended for informational purposes for research and development professionals. The experimental protocols are provided as a starting point and may require optimization for specific applications. All laboratory work should be conducted in accordance with institutional safety guidelines and regulations.
References
- 1. EP2298277A1 - Transdermal patch formulation - Google Patents [patents.google.com]
- 2. BUTYL STEARATE - Ataman Kimya [atamanchemicals.com]
- 3. Butyl Stearate - Ataman Kimya [atamanchemicals.com]
- 4. Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine - PMC [pmc.ncbi.nlm.nih.gov]
